6-Methylquinoxaline-2,3-dithione

Description

Structural Characterization of 6-Methylquinoxaline-2,3-dithione

Molecular Architecture and Bonding Patterns

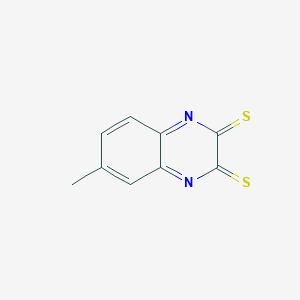

The molecular formula of this compound is C₉H₈N₂S₂ , with a molar mass of 208.3 g/mol. Its IUPAC name, 6-methyl-1,4-dihydroquinoxaline-2,3-dithione , reflects the positions of the methyl group (C6) and dithione moieties (C2, C3) on the quinoxaline ring (Figure 1). The SMILES notation CC1=CC2=C(C=C1)NC(=S)C(=S)N2 encodes the connectivity of atoms, emphasizing the planar quinoxaline core and the thione groups at positions 2 and 3.

Hybridization analysis reveals sp² hybridization for all ring atoms, with delocalized π-electrons across the bicyclic system. The dithione groups introduce partial double-bond character (C=S bond length: ~1.63 Å), contributing to rigidity. The methyl group at C6 adopts a staggered conformation relative to the quinoxaline plane, minimizing steric hindrance.

Table 1: Key molecular descriptors

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₉H₈N₂S₂ | |

| Molar mass | 208.3 g/mol | |

| IUPAC name | 6-methyl-1,4-dihydroquinoxaline-2,3-dithione | |

| SMILES | CC1=CC2=C(C=C1)NC(=S)C(=S)N2 |

Crystallographic Data and Conformational Analysis

Single-crystal X-ray diffraction studies of this compound derivatives reveal monoclinic crystal systems with space group C2/c and unit cell parameters a = 22.5053 Å, b = 7.3510 Å, c = 26.1729 Å, β = 109.146° . The quinoxaline core is nearly planar, with a dihedral angle of 1.2° between the two benzene rings.

Notably, the methyl group at C6 exhibits disorder over two positions (occupancies: 0.531 and 0.469), attributed to rotational flexibility (Figure 2). Weak intramolecular C–H⋯N interactions (2.51 Å) stabilize the conformation, while π–π stacking between quinoxaline moieties (interplanar distance: 3.725 Å) governs crystal packing.

Table 2: Crystallographic parameters

| Parameter | Value | Source |

|---|---|---|

| Crystal system | Monoclinic | |

| Space group | C2/c | |

| Unit cell volume | 4090.4 ų | |

| π–π stacking distance | 3.725 Å |

Comparative Structural Analysis with Quinoxaline-2,3-dithione Derivatives

Comparison with Quinoxaline-2,3-dithione

Quinoxaline-2,3-dithione (C₈H₄N₂S₂, CAS 86843-72-3) lacks the C6 methyl group, resulting in reduced steric bulk and a smaller molar mass (192.3 g/mol). The absence of the methyl substituent allows for enhanced π–π interactions in crystallographic arrangements, as evidenced by shorter interplanar distances (3.42 Å vs. 3.725 Å in the methylated derivative).

Comparison with 2,3-Bis(benzylthio)-6-methylquinoxaline

In 2,3-bis(benzylthio)-6-methylquinoxaline (C₂₃H₂₀N₂S₂), the dithione groups are replaced by benzylthio substituents, increasing molar mass to 388.53 g/mol. The benzyl rings are twisted by 72.2–73.8° relative to the quinoxaline plane, introducing steric effects absent in this compound.

Table 3: Structural comparison of derivatives

The methyl group in this compound induces electronic effects, with a +I inductive effect increasing electron density at the quinoxaline core compared to unsubstituted derivatives. This modulates reactivity in substitution reactions, as evidenced by preferential functionalization at C4 and C5 positions.

Propriétés

Formule moléculaire |

C9H6N2S2 |

|---|---|

Poids moléculaire |

206.3 g/mol |

Nom IUPAC |

6-methylquinoxaline-2,3-dithione |

InChI |

InChI=1S/C9H6N2S2/c1-5-2-3-6-7(4-5)11-9(13)8(12)10-6/h2-4H,1H3 |

Clé InChI |

YPNKTBNSAYTLJG-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC2=NC(=S)C(=S)N=C2C=C1 |

Origine du produit |

United States |

Méthodes De Préparation

Synthesis of 2,3-Dichloro-6-methylquinoxaline

The halogenation-thiolation approach begins with the preparation of 2,3-dichloro-6-methylquinoxaline, a key intermediate. As described in a Chinese patent (CN101735158B), this step involves cyclocondensation of 4-methyl-1,2-phenylenediamine (1 ) with oxalic acid (2 ) in the presence of a halogenating agent (e.g., thionyl chloride, phosphorus oxychloride).

Reaction Conditions

- Molar Ratio : Halogenating agent : 4-methyl-1,2-phenylenediamine = 1–2:1

- Solvent : Toluene or dichloroethane

- Temperature : Reflux (80–110°C)

- Time : 5–10 hours

| Component | Quantity | Role |

|---|---|---|

| 4-Methylphenylenediamine | 122.17 kg (1 kmol) | Starting material |

| Oxalic acid | 90 kg (1 kmol) | Cyclizing agent |

| Thionyl chloride | 500 L | Halogenating agent |

| Triethylamine | 115.2 kg (1.2 kmol) | Acid scavenger |

Outcome :

- Yield : 95%

- Purity : 98.5% (HPLC)

- Melting Point : 115–116°C

Thiolation with Hydrosulfide Salts

The dichlorinated intermediate undergoes nucleophilic substitution with hydrosulfide salts (e.g., NaSH, KSH) in polar aprotic solvents.

Optimized Parameters

- Solvent : N,N-Dimethylformamide (DMF) or ethanol

- Molar Ratio : Hydrosulfide salt : dichloroquinoxaline = 1.1–1.2:1

- Atmosphere : Nitrogen (to prevent oxidation)

- Temperature : Room temperature to 80°C

- Time : 8–12 hours

| Component | Quantity | Role |

|---|---|---|

| 2,3-Dichloro-6-methylquinoxaline | 21.32 kg (1 kmol) | Intermediate |

| Sodium hydrosulfide (70% wt) | 96 kg (1.2 kmol) | Thiolating agent |

| DMF | 100 L | Solvent |

Workup :

- Concentrate under reduced pressure.

- Neutralize with dilute HCl (pH 4–5).

- Filter and wash with water.

Outcome :

- Yield : 97.5%

- Purity : 98.1% (HPLC)

- Melting Point : 285–287°C

Thionation of Quinoxaline-2,3-dione

Preparation of Quinoxaline-2,3-dione

Quinoxaline-2,3-dione derivatives are synthesized via cyclocondensation of 1,2-diamines with oxalic acid. For 6-methylquinoxaline-2,3-dione, the reaction follows:

Reaction Scheme :

$$

\text{4-Methyl-1,2-phenylenediamine} + \text{Oxalic acid} \xrightarrow{\Delta} \text{6-Methylquinoxaline-2,3-dione} + 2\text{H}_2\text{O}

$$

Conditions :

- Solvent : Water or acetic acid

- Temperature : Reflux (100–120°C)

- Time : 4–6 hours

Thionation with Phosphorus Pentasulfide (P₄S₁₀)

Phosphorus pentasulfide efficiently converts carbonyl groups to thiocarbonyls. A study by Baashen et al. (2018) reported:

Procedure :

- Suspend 6-methylquinoxaline-2,3-dione (3 ) in pyridine.

- Add P₄S₁₀ (1.2 equivalents).

- Reflux for 1 hour.

Outcome :

- Yield : 83%

- Advantage : Short reaction time.

- Limitation : Pyridine’s toxicity complicates large-scale use.

Thionation with Thiourea

Thiourea serves as a milder thionating agent. A scalable method involves:

Steps :

- React 2,3-dichloro-6-methylquinoxaline (4 ) with thiourea in ethanol.

- Reflux for 5 hours.

- Neutralize with acetic acid.

Example :

| Component | Quantity | Molar Ratio |

|---|---|---|

| 2,3-Dichloro-6-methylquinoxaline | 21.32 g | 1.0 |

| Thiourea | 9.12 g | 2.2 |

| Ethanol | 200 mL | – |

Outcome :

- Yield : 86%

- Purity : >97% (NMR)

Comparative Analysis of Methods

Mechanistic Insights

Halogenation-Thiolation Pathway

- Cyclocondensation : Oxalic acid dehydrates 4-methylphenylenediamine, forming the quinoxaline ring. Concurrent halogenation replaces hydroxyl groups with chlorines.

- SNAr Reaction : Hydrosulfide ions displace chlorides via a nucleophilic aromatic substitution mechanism, favored by electron-withdrawing groups on the ring.

Thionation Mechanism

- P₄S₁₀-Mediated Thionation : P₄S₁₀ acts as a thiophilic reagent, converting carbonyl oxygens to sulfur via intermediate thiophosphoryl complexes.

- Thiourea Route : Thiourea decomposes to H₂S under reflux, which reacts with the dichloroquinoxaline intermediate.

Industrial Considerations

- Halogenation-Thiolation is preferred for large-scale production due to high yields and established protocols.

- Waste Management : Chlorinated byproducts require neutralization (e.g., NaOH scrubbing).

- Green Chemistry Alternatives : Recent studies propose using NaSH in ionic liquids to reduce solvent toxicity.

Analyse Des Réactions Chimiques

Types de réactions : La 6-Méthylquinoxaline-2,3-dithione subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des dérivés de quinoxaline-2,3-dione.

Réduction : Les réactions de réduction peuvent convertir les groupes dithione en groupes dithiol.

Substitution : Les groupes thiol peuvent participer à des réactions de substitution nucléophile, conduisant à la formation de divers dérivés.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme les halogénoalcanes et les chlorures d'acyle sont couramment utilisés.

Principaux produits formés :

Oxydation : Dérivés de quinoxaline-2,3-dione.

Réduction : 6-Méthylquinoxaline-2,3-dithiol.

Substitution : Divers dérivés de quinoxaline alkylés et acylés.

4. Applications de la recherche scientifique

La 6-Méthylquinoxaline-2,3-dithione a un large éventail d'applications dans la recherche scientifique :

5. Mécanisme d'action

Le mécanisme d'action de la 6-Méthylquinoxaline-2,3-dithione implique son interaction avec des cibles moléculaires et des voies spécifiques :

Inhibition enzymatique : Le composé inhibe des enzymes comme la d-amino-acide oxydase en se liant à leurs sites actifs, empêchant ainsi l'accès du substrat et l'activité catalytique subséquente.

Activité antimicrobienne : Ses groupes thiol peuvent interagir avec les membranes cellulaires microbiennes, ce qui entraîne une perturbation de l'intégrité de la membrane et la mort cellulaire.

Applications De Recherche Scientifique

6-Methylquinoxaline-2,3-dithione has a wide range of applications in scientific research:

Mécanisme D'action

6-Methylquinoxaline-2,3-dithione can be compared with other quinoxaline derivatives:

Quinoxaline-2,3-dione: Similar in structure but lacks the thiol groups, making it less reactive in certain chemical reactions.

6-Methylquinoxaline: Lacks the dithione groups, resulting in different chemical and biological properties.

Quinomethionate: A dithioloquinoxaline used as a fungicide and acaricide, similar in application but differs in its specific chemical structure and reactivity.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

Key Observations :

- Dithione vs. Dione : The replacement of oxygen with sulfur in the dithione group increases sulfur-mediated crosslinking efficiency in rubber vulcanization and alters electronic properties for redox-active applications.

- Substituent Position: The 6-methyl group in this compound directs sulfonation to the 7-position, unlike unsubstituted quinoxaline-2,3-dione, which reacts at the 6-position .

- Biological Activity: Quinoxaline-2,3-dithione derivatives (e.g., trithiocarbonates) exhibit antitumor effects , while amino-substituted derivatives like 6-Amino-2,3-dimethylquinoxaline are explored as herbicides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.